molecular formula C10H14N2O B12123281 2-amino-N-(4-methylphenyl)propanamide CAS No. 109032-69-1

2-amino-N-(4-methylphenyl)propanamide

Cat. No.: B12123281
CAS No.: 109032-69-1
M. Wt: 178.23 g/mol
InChI Key: NUCATNXWTKMKFU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-amino-N-(4-methylphenyl)- typically involves the reaction of 2-amino-4-methylbenzoic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using batch or continuous flow processes, where the reactants are combined in a controlled environment to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-amino-N-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.

Scientific Research Applications

Propanamide, 2-amino-N-(4-methylphenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propanamide, 2-amino-N-(4-methylphenyl)- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-
  • (2RS)-N-(4-Methylphenyl)-2-(propylamino)propanamide

Uniqueness

Propanamide, 2-amino-N-(4-methylphenyl)- is unique due to the presence of both an amino group and a methyl-substituted aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

109032-69-1

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-amino-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C10H14N2O/c1-7-3-5-9(6-4-7)12-10(13)8(2)11/h3-6,8H,11H2,1-2H3,(H,12,13)

InChI Key

NUCATNXWTKMKFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)N

Origin of Product

United States

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